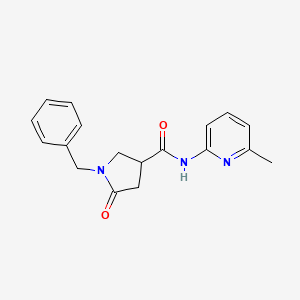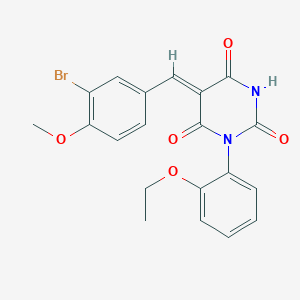
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in the mid-1990s and has since been studied extensively for its pharmacological properties.
Mechanism of Action
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. The compound binds to cannabinoid receptors in the brain and other parts of the body, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the reduction of oxidative stress. These effects are thought to underlie the compound's potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide is its high potency and selectivity for cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in clinical and preclinical research.
Future Directions
There are several future directions for research on N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide involves several steps, including the condensation of 2-cyanophenyl magnesium bromide with 1,1-diphenylcyclopropane carboxylic acid chloride, followed by the reduction of the resulting product. The final step involves the reaction of the reduced product with cyanogen bromide to yield this compound.
Scientific Research Applications
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of conditions such as multiple sclerosis, epilepsy, and chronic pain.
properties
IUPAC Name |
N-(2-cyanophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c24-16-17-9-7-8-14-21(17)25-22(26)20-15-23(20,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,20H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPLDYHRFMGCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
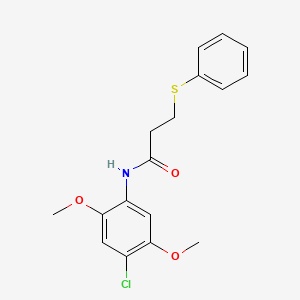
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)

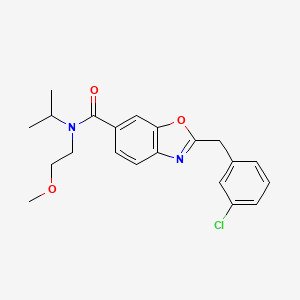
![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013020.png)
![3-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate](/img/structure/B5013031.png)
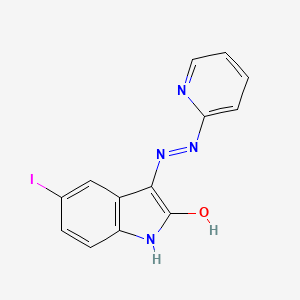
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5013064.png)
